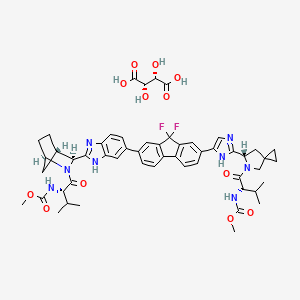

Ledipasvir D-tartrate

Vue d'ensemble

Description

Lédipasvir D-tartrate est un agent antiviral à action directe utilisé principalement dans le traitement des infections chroniques par le virus de l'hépatite C (VHC). Il s'agit d'un inhibiteur de la protéine non structurale 5A (NS5A) du VHC, qui est essentielle à la réplication de l'ARN viral et à l'assemblage des virions du VHC . Lédipasvir D-tartrate est souvent utilisé en association avec le sofosbuvir, un autre agent antiviral, pour former un schéma thérapeutique très efficace contre le VHC .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de Lédipasvir D-tartrate implique plusieurs étapes, notamment la formation d'un solvate. Une méthode consiste à utiliser l'acétonitrile ou l'acétone comme solvant A et le méthyl-tertio-butyle éther (MTBE) comme solvant B pour former un solvate ternaire . Ce procédé garantit une grande pureté et de bonnes propriétés de cristallisation, ce qui le rend adapté aux applications industrielles .

Méthodes de production industrielle : La production industrielle de Lédipasvir D-tartrate implique généralement une synthèse à grande échelle utilisant les solvants susmentionnés. Le procédé est conçu pour être stable et efficace, ce qui réduit le coût des matières premières et élimine la nécessité d'une séparation chromatographique sur colonne . Cette méthode permet de produire du Lédipasvir D-tartrate de haute pureté adapté à un usage pharmaceutique.

Analyse Des Réactions Chimiques

Types de réactions : Lédipasvir D-tartrate subit principalement des réactions de substitution en raison de sa structure moléculaire complexe. Il est conçu pour inhiber la protéine NS5A, ce qui implique une liaison à des sites spécifiques sur la protéine et l'empêche de fonctionner .

Réactifs et conditions courants : La synthèse de Lédipasvir D-tartrate implique des réactifs tels que l'acétonitrile, l'acétone et le MTBE . Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final.

Principaux produits formés : Le principal produit formé à partir de ces réactions est le Lédipasvir D-tartrate lui-même, qui est ensuite utilisé en association avec le sofosbuvir pour le traitement du VHC .

4. Applications de la recherche scientifique

Lédipasvir D-tartrate a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Sa principale utilisation est le traitement du VHC, où il a montré une grande efficacité lors des essais cliniques . En outre, il est utilisé dans la recherche pour étudier les mécanismes de la réplication virale et le développement de thérapies antivirales .

5. Mécanisme d'action

Lédipasvir D-tartrate inhibe la protéine NS5A du VHC, qui est essentielle à la réplication de l'ARN viral et à l'assemblage des virions du VHC . En se liant à cette protéine, Lédipasvir D-tartrate empêche l'hyperphosphorylation de la NS5A, inhibant ainsi la réplication virale . Ce mécanisme en fait un agent antiviral puissant avec une forte barrière au développement de la résistance .

Composés similaires :

- Sofosbuvir : Un autre agent antiviral à action directe utilisé en association avec Lédipasvir pour le traitement du VHC .

- Daclatasvir : Un inhibiteur de la NS5A similaire à Lédipasvir, utilisé en association avec d'autres agents antiviraux pour le traitement du VHC .

- Ombitasvir : Un autre inhibiteur de la NS5A utilisé dans les thérapies combinées contre le VHC .

Unicité : Lédipasvir D-tartrate est unique en raison de sa grande puissance et de sa longue demi-vie pharmacocinétique, ce qui permet une administration une fois par jour . Son association avec le sofosbuvir (commercialisé sous le nom de Harvoni) représente le premier schéma thérapeutique à comprimé unique approuvé pour le VHC, offrant une option de traitement simple et efficace .

Applications De Recherche Scientifique

Ledipasvir D-tartrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the treatment of HCV, where it has shown high efficacy in clinical trials . Additionally, it is used in research to study the mechanisms of viral replication and the development of antiviral therapies .

Mécanisme D'action

Ledipasvir D-tartrate inhibits the HCV NS5A protein, which is crucial for viral RNA replication and the assembly of HCV virions . By binding to this protein, this compound prevents the hyperphosphorylation of NS5A, thereby inhibiting viral replication . This mechanism makes it a potent antiviral agent with a high barrier to resistance development .

Comparaison Avec Des Composés Similaires

- Sofosbuvir: Another direct-acting antiviral agent used in combination with Ledipasvir for the treatment of HCV .

- Daclatasvir: An NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for HCV treatment .

- Ombitasvir: Another NS5A inhibitor used in combination therapies for HCV .

Uniqueness: Ledipasvir D-tartrate is unique due to its high potency and long pharmacokinetic half-life, which allows for once-daily dosing . Its combination with sofosbuvir (marketed as Harvoni) represents the first approved single-tablet regimen for HCV, offering a simple and effective treatment option .

Propriétés

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVLPYMRXLPMDX-KEAIDYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H60F2N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1039.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499193-68-8 | |

| Record name | Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499193-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledipasvir D-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1499193688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR D-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT680T6HCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)